REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[Cl:9][C:10]1[C:16]([CH3:17])=[CH:15][C:13]([NH2:14])=[C:12]([O:18][CH3:19])[CH:11]=1>C(#N)C>[Br:1][C:15]1[C:16]([CH3:17])=[C:10]([Cl:9])[CH:11]=[C:12]([O:18][CH3:19])[C:13]=1[NH2:14]
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
4.04 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(N)C=C1C)OC
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction was stirred at r.t. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel, methylene chloride)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC(=C1C)Cl)OC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |